1,1-Diphenyl-3-(trideuteriomethyl)urea
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Overview
Description
1,1-Diphenyl-3-(trideuteriomethyl)urea is a chemical compound with the molecular formula C14H14N2O It is a derivative of urea, where the hydrogen atoms in the methyl group are replaced by deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-(trideuteriomethyl)urea typically involves the reaction of diphenylamine with trideuteriomethyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Diphenylamine} + \text{Trideuteriomethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-(trideuteriomethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of urea derivatives with different oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds with various functional groups.
Scientific Research Applications
1,1-Diphenyl-3-(trideuteriomethyl)urea has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-(trideuteriomethyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The deuterium atoms may also affect the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-methylurea: Similar structure but without deuterium atoms.
1,3-Diphenylurea: Lacks the trideuteriomethyl group.
N,N-Diphenylurea: Different substitution pattern on the urea moiety.
Uniqueness
1,1-Diphenyl-3-(trideuteriomethyl)urea is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it valuable for studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
1,1-diphenyl-3-(trideuteriomethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFYAZJNDOZIFV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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